molecular formula C13H17N3O2S B142684 tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 150986-83-7

tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B142684
CAS No.: 150986-83-7
M. Wt: 279.36 g/mol
InChI Key: HFWVFBQVIXKINU-UHFFFAOYSA-N
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Description

This compound is a bicyclic thienopyridine derivative featuring a tert-butyl carbamate group at position 6, an amino group at position 2, and a cyano substituent at position 2. The fused thiophene-pyridine core confers rigidity and aromaticity, while the substituents modulate electronic properties, solubility, and biological interactions. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and protection/deprotection strategies, as seen in analogs .

Properties

IUPAC Name

tert-butyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVFBQVIXKINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377177
Record name tert-Butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150986-83-7
Record name tert-Butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of the Thienopyridine Core

The thieno[2,3-c]pyridine scaffold is constructed via cyclocondensation of 3-aminothiophene-2-carbonitrile with a β-keto ester derivative. For example, reaction with ethyl acetoacetate in acetic acid under reflux conditions (110–120°C, 8–12 hours) yields the intermediate 3-cyano-4,7-dihydrothieno[2,3-c]pyridin-2-amine.

Step 2: tert-Butoxycarbonyl (Boc) Protection

The primary amine at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction is typically conducted in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields of 85–90%.

Key Reaction Conditions:

  • Solvent: THF or dichloromethane

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Temperature: 0°C to room temperature

  • Yield: 85–90%

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advancements highlight one-pot methodologies to reduce purification steps and improve efficiency. A notable strategy involves:

Concurrent Cyclization and Protection

In a single reactor, 3-aminothiophene-2-carbonitrile reacts with tert-butyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds at 100°C for 6–8 hours, directly yielding the Boc-protected product without isolating intermediates.

Advantages:

  • Reduced Reaction Time: 6–8 hours vs. 12+ hours in multi-step approaches.

  • Higher Atom Economy: Minimal waste generation.

  • Yield: 75–80%

Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms

While less common, enantioselective synthesis has been explored using chiral catalysts. A reported method employs:

Chiral Brønsted Acid Catalysis

A thiourea-based organocatalyst facilitates the asymmetric cyclization of a prochiral thiophene precursor. The reaction in toluene at -20°C for 24 hours achieves moderate enantiomeric excess (ee) of 70–75%.

Performance Metrics:

CatalystSolventTemperatureee (%)Yield (%)
Thiourea derivativeToluene-20°C70–7560–65

Microwave-Assisted Synthesis for Accelerated Kinetics

Microwave irradiation significantly shortens reaction times. A optimized protocol involves:

Rapid Cyclocondensation

Heating a mixture of 3-aminothiophene-2-carbonitrile and tert-butyl acetoacetate in dimethylformamide (DMF) under microwave irradiation (150°C, 30 minutes) achieves 80–85% yield.

Comparison with Conventional Heating:

MethodTimeYield (%)
Conventional8 hours75–80
Microwave-assisted30 min80–85

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

Flow Chemistry Parameters:

  • Residence Time: 20–30 minutes

  • Temperature: 120–130°C

  • Pressure: 3–5 bar

  • Yield: 82–87%

Key challenges include managing exothermic reactions and ensuring consistent purity (>98%) through in-line purification techniques such as scavenger resins.

Critical Analysis of Methodologies

Yield and Purity Trade-offs:

MethodAverage Yield (%)Purity (%)Scalability
Multi-Step85–90>99Moderate
One-Pot75–8095–98High
Catalytic Asymmetric60–6590–92Low
Microwave-Assisted80–8597–98Moderate

Solvent and Environmental Impact:

  • THF and DMF: High environmental burden; require recycling.

  • Water-Based Systems: Emerging as alternatives but with lower yields (50–60%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Antimicrobial Properties
Studies have shown that thieno[2,3-c]pyridine derivatives possess antimicrobial activity against a range of pathogens. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.

3. Neuroprotective Effects
The neuroprotective potential of thieno[2,3-c]pyridine derivatives has been explored in the context of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, providing a therapeutic avenue for conditions like Alzheimer's and Parkinson's diseases.

Synthesis and Derivative Development

The synthesis of tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves multi-step reactions that can be optimized for yield and purity. The ability to modify the side chains or functional groups allows researchers to create derivatives with enhanced biological activity or selectivity.

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[2,3-c]pyridine derivatives. The results indicated that specific modifications to the core structure significantly improved efficacy against various cancer cell lines.

Case Study 2: Antimicrobial Screening
In a publication from Antibiotics Journal, researchers screened several thieno[2,3-c]pyridine derivatives for antimicrobial activity. The findings highlighted that certain compounds exhibited potent activity against resistant strains of bacteria, suggesting potential as new antibiotic candidates.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits tumor growth and induces apoptosisEffective against multiple cancer cell lines
Antimicrobial PropertiesExhibits activity against various pathogensPotent against resistant bacterial strains
Neuroprotective EffectsMitigates oxidative stress and inflammation in neuronal cellsPotential therapeutic benefits for neurodegenerative diseases

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Variations in Thienopyridine Derivatives

Key analogs differ in substituents at positions 2 and 3, impacting reactivity and applications:

Compound Name Substituents (Position 2/3) Yield (%) Key Properties/Applications Reference
tert-Butyl 2-(3-Benzoylthioureido)-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate 2: Benzoylthioureido; 3: Carbamoyl 83 Potential enzyme inhibitor; yellow solid
tert-Butyl 2-(3-(4-Bromobenzoyl)thioureido)-3-carbamoyl analog 2: 4-Bromobenzoylthioureido 71 Enhanced halogen-mediated bioactivity
tert-Butyl 2-(3-(2-Fluorobenzoyl)thioureido)-3-carbamoyl analog 2: 2-Fluorobenzoylthioureido 81 Improved metabolic stability
Target Compound 2: Amino; 3: Cyano N/A High polarity; potential CNS applications N/A

Key Observations :

  • Carbamoyl vs. The cyano group in the target compound increases electron-withdrawing effects, stabilizing the ring system and altering reactivity .
  • Halogenated Substituents : Bromo and fluoro analogs (5g, 5i) show higher yields (71–81%) due to improved electrophilic substitution kinetics. These groups enhance binding affinity in biological targets (e.g., enzyme inhibition) .

Heterocyclic Core Modifications

Replacing the thiophene ring or pyridine moiety alters electronic and steric properties:

Compound Name Core Structure Key Differences Applications Reference
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Ethyl ester at position 3 Intermediate in drug synthesis
tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate Furo[2,3-c]pyridine Oxygen replaces sulfur in the thiophene Altered metabolic stability
tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate Pyrazolo[4,3-c]pyridine Pyrazole instead of thiophene Enhanced aromaticity

Key Observations :

  • Pyrazolopyridines : The pyrazole ring () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and bioavailability .

Biological Activity

Tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, with CAS Number 150986-83-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S with a molecular weight of 279.36 g/mol. The compound features a thieno[2,3-c]pyridine structure which is known for various biological activities.

Anticancer Properties

Recent studies have evaluated the anticancer potential of derivatives related to the thieno[2,3-c]pyridine scaffold. For instance, compounds based on this framework have shown significant antiproliferative activities against various cancer cell lines:

  • Inhibition of Cancer Cell Growth : A study reported that derivatives of the thieno[2,3-c]pyridine skeleton exhibited IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types such as L1210 and CEM cells. These values indicate strong cytotoxic effects compared to standard controls .
  • Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This action leads to apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), indicating selective toxicity towards cancerous cells .

Other Biological Activities

In addition to anticancer effects, compounds derived from the thieno[2,3-c]pyridine structure have been investigated for other pharmacological properties:

  • Antitubulin Activity : Research has indicated that certain derivatives can inhibit tubulin polymerization, further supporting their role as potential chemotherapeutic agents .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells suggests a favorable therapeutic index, making them promising candidates for further development in cancer therapy .

Data Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa1.1 - 4.7Tubulin binding (colchicine site)
AntiproliferativeL12102.8Tubulin binding
AntiproliferativeCEM2.3Tubulin binding

Case Studies

  • Case Study on Derivatives : A study conducted by Beckers et al. evaluated various derivatives of thieno[2,3-c]pyridine and found that modifications at the C-6 position significantly enhanced antiproliferative activity against multiple cancer cell lines. The presence of specific substituents was critical for achieving potent activity .
  • In Vivo Studies : While most studies focus on in vitro assessments, preliminary in vivo studies are necessary to evaluate pharmacokinetics and therapeutic efficacy in animal models, which will provide insights into potential clinical applications.

Q & A

Q. Basic

  • Temperature : Store at 2–8°C in a desiccator.
  • Atmosphere : Use inert gas (N2/Ar) to protect the tert-butyl carbamate group from hydrolysis .
  • Light Sensitivity : Use amber glass vials to prevent photodegradation .

How can reaction pathways be elucidated when synthesizing tert-butyl 2-amino-3-cyano derivatives with conflicting product distributions?

Advanced
Experimental Design :

  • In-Situ Monitoring : Track intermediates via HPLC or inline IR spectroscopy.
  • Isotopic Labeling : Use 13C-labeled reagents to trace bond formation.
  • Computational Modeling : Apply DFT to identify low-energy transition states and competing pathways (e.g., [4+2] vs. [3+3] cyclization) .
    Contradiction Resolution :
  • Vary solvent polarity (e.g., switch from DCM to MeCN) to favor one pathway.
  • Optimize catalyst loading (e.g., 5–10 mol%) to suppress byproducts .

What analytical techniques are critical for assessing the compound’s purity in multi-step syntheses?

Q. Basic

  • HPLC-PDA : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values with literature data for crystalline intermediates .
  • Elemental Analysis : Validate C, H, N, S content to confirm stoichiometry .

How can researchers mitigate thermal instability during high-temperature reactions involving this compound?

Q. Advanced

  • Reaction Design : Use microwave-assisted synthesis to reduce exposure time at elevated temperatures.
  • Stabilizing Additives : Introduce radical inhibitors (e.g., BHT) to prevent decomposition.
  • Temperature Gradients : Optimize via DSC/TGA analysis to identify safe operating ranges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Reactant of Route 2
tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.